Methyl 2-(2-(trifluoromethyl)phenyl)propanoate
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Overview
Description
Methyl 2-(2-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with a trifluoromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-(trifluoromethyl)phenyl)propanoate can be synthesized through several methods. One common method involves the reaction of 3-bromobenzotrifluoride with methyl isobutyrate in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and a base like lithium dicyclohexylamide. The reaction is typically carried out in toluene at room temperature for 24 hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(2-(trifluoromethyl)phenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability and efficacy of pharmaceuticals. The compound can also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-2-(4-(trifluoromethyl)phenyl)propanoate
- Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
- Methyl 2-methyl-2-(3-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 2-(2-(trifluoromethyl)phenyl)propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11F3O2 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-5-3-4-6-9(8)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
BPGGOKBEXJLXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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